molecular formula C9H5Cl3N2O B1362419 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1208-05-5

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B1362419
CAS RN: 1208-05-5
M. Wt: 263.5 g/mol
InChI Key: DYLKAZGGQBPFEM-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles . It’s a derivative of pyrazole, a class of compounds known for their wide range of applications in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of similar compounds, such as 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The synthesis of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline was performed via a [3 + 2] cycloaddition reaction between diphenyldiazomethane and (E)-3,3,3-trichloro-1-nitroprop-1-ene .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using IR, 1H, and 13C NMR spectra . A Bonding Evolution Theory (BET) examination of dehydrochlorination of the 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline permits elucidation of the molecular mechanism .


Chemical Reactions Analysis

The decomposition of similar compounds like 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline in solution and at the melted state proceed via completely different molecular mechanisms . These mechanisms have been explained in the framework of the Molecular Electron Density Theory (MEDT) with the computational level of B3LYP/6-31G (d) .

Scientific Research Applications

Ultrasound-Promoted Synthesis

The synthesis of 1,2,4-oxadiazoles, including those with trichloromethyl substitution, has been significantly improved by ultrasound irradiation. This method enhances yields and shortens reaction times compared to conventional methods. It's applicable for the synthesis of 1,2,4-oxadiazoles with various aryl or alkyl groups attached, demonstrating its versatility in chemical synthesis (Bretanha et al., 2011).

Antimicrobial and Antiprotozoal Applications

Compounds containing 1,2,4-oxadiazole structures, including 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole, have shown significant biological activities. These compounds have been investigated for their antimicrobial activities against various bacterial species. Additionally, they have demonstrated potential as anticancer agents and apoptosis inducers, highlighting their relevance in medical and pharmaceutical research (Ustabaş et al., 2020), (Zhang et al., 2005).

Building Block in Medicinal Chemistry

Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, closely related to 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole, has been identified as a versatile building block in medicinal chemistry. It allows for the creation of a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds that can be integrated into biologically relevant molecules. This highlights its role in the development of new therapeutic agents (Jakopin, 2018).

Future Directions

The future directions for research on 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole could include further exploration of its synthesis, properties, and potential applications. Given the wide range of applications of pyrazole derivatives , there may be potential for 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole in various fields such as pharmaceuticals, material science, and industrial chemistry.

properties

IUPAC Name

3-phenyl-5-(trichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLKAZGGQBPFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153012
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole

CAS RN

1208-05-5
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 3-phenyl-5-trichloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KC Nguyen - 2017 - search.proquest.com
A novel hypervalent iodine (III) compound-pseudocyclic benziodoxole triflate (IBAOTf)-was prepared, isolated, identified and tested for its reactivity over various reactions in our previous …
Number of citations: 3 search.proquest.com
G Li, B Meng, B Yuan, Y Huan, T Zhou, Q Jiang… - European Journal of …, 2020 - Elsevier
A series of xanthine compounds derived from the previous hit 20i with modification on the terminal side chain was discovered through ring formation strategy. Systematic optimization of …
Number of citations: 28 www.sciencedirect.com

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